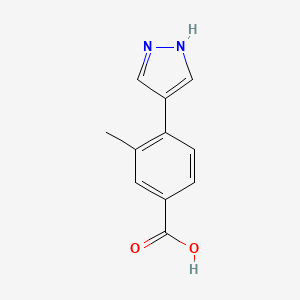

3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-8(11(14)15)2-3-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCKSBWLHCFUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 4 1h Pyrazol 4 Yl Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid suggests a primary disconnection at the C-C bond between the pyrazole (B372694) and the benzoic acid rings. This bond is commonly formed via a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This retrosynthetic step identifies two key precursors: a pyrazole-containing organoboron species and a halogenated methylbenzoic acid derivative.

Figure 1: Retrosynthetic Analysis of this compound

An alternative retrosynthetic approach involves the construction of the pyrazole ring onto a pre-existing methylbenzoic acid framework. This would entail a cyclization reaction, such as the condensation of a hydrazine with a 1,3-dicarbonyl compound attached to the benzoic acid moiety.

The key precursors for these synthetic strategies are broadly categorized as:

Benzoic Acid Derivatives: Halogenated or boronic acid-substituted 3-methylbenzoic acids are crucial for coupling reactions. For instance, 4-bromo-3-methylbenzoic acid or 3-methyl-4-(boronic acid)benzoic acid would be suitable starting materials.

Pyrazole Moieties: For coupling strategies, a pyrazole substituted with a boronic acid or a halide at the 4-position is required. Simple pyrazole can also be a precursor for direct C-H activation/arylation.

1,3-Dicarbonyl Compounds: For condensation approaches, a β-dicarbonyl compound attached to the 3-methylbenzoic acid ring would serve as a key intermediate.

Established Synthetic Methodologies for Pyrazole-Benzoic Acid Architectures

The synthesis of pyrazole-benzoic acid scaffolds can be achieved through several established methods, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Knorr pyrazole synthesis and related condensation reactions are foundational methods for constructing the pyrazole ring. nih.govresearchgate.net This typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govresearchgate.net In the context of synthesizing analogs of the target molecule, a 1,3-dicarbonyl precursor attached to a benzoic acid moiety would react with hydrazine hydrate.

A general scheme for this approach is as follows:

Scheme 1: General Condensation Reaction for Pyrazole Synthesis

While this method is robust for pyrazole formation, the synthesis of the required 1,3-dicarbonyl precursor on the benzoic acid scaffold can be multi-stepped.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic systems, including pyrazole-fused structures. mdpi.comarkat-usa.orgresearchgate.netnih.gov This methodology typically involves the cyclization of a diene precursor catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst. researchgate.net While direct synthesis of the target molecule via RCM is not commonly reported, this strategy is valuable for creating complex, fused-ring analogs.

For instance, the synthesis of dihydropyrano[3,2-c]pyrazoles has been achieved through a sequence involving Claisen rearrangement, O-allylation, and subsequent RCM. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming the C-C bond between the pyrazole and benzoic acid rings. ccspublishing.org.cntcichemicals.com This approach offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups. tcichemicals.comnih.gov The reaction typically involves a pyrazole-4-boronic acid (or its ester) and a halogenated 3-methylbenzoic acid derivative in the presence of a palladium catalyst and a base. ccspublishing.org.cntcichemicals.com

Table 1: Examples of Suzuki-Miyaura Coupling for Pyrazole-Aryl Architectures

| Pyrazole Reactant | Aryl Halide Reactant | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 4-Bromo-3-methylbenzoic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H2O | Good to Excellent |

| 1H-Pyrazole-4-boronic acid | Methyl 4-iodo-3-methylbenzoate | PdCl2(dppf) | K2CO3 | DMF | High |

The synthesis of 4-substituted pyrazoles via Suzuki coupling has been developed with a wide range of substrates, often facilitated by microwave irradiation to shorten reaction times. ccspublishing.org.cn

Contemporary Synthetic Strategies and Innovations

Modern synthetic chemistry has introduced more efficient and atom-economical methods for the construction of heterocyclic compounds like pyrazoles.

Recent advancements in catalysis have provided novel routes to pyrazole-containing molecules. These methods often involve transition-metal-catalyzed C-H activation, allowing for the direct arylation of the pyrazole ring without the need for pre-functionalization (i.e., conversion to a boronic acid or halide).

Furthermore, multicomponent reactions (MCRs) have gained prominence for the synthesis of complex pyrazoles in a single step from simple starting materials. nih.gov These reactions enhance synthetic efficiency by minimizing purification steps and reducing waste. For example, a one-pot, three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield highly substituted pyrazoles.

Organocatalysis has also been employed for the asymmetric synthesis of axially chiral arylpyrazoles, demonstrating the potential for stereoselective synthesis of pyrazole-containing compounds. acs.org

Green Chemistry Principles in Synthesis

In recent years, the synthesis of pyrazole derivatives has increasingly incorporated the principles of green chemistry to enhance sustainability and reduce environmental impact. nih.govbenthamdirect.comresearchgate.net Traditional synthetic methods often rely on hazardous solvents, harsh reaction conditions, and reagents that generate significant waste. benthamdirect.com Green chemistry offers alternatives that are more efficient, safer, and environmentally benign. nih.govresearchgate.net

Key green strategies applied to pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and several methods for pyrazole synthesis have been developed in aqueous media. researchgate.net For example, the use of cetyltrimethylammonium bromide (CTAB) as a surfactant can facilitate one-pot syntheses of tetrasubstituted pyrazoles in water. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste and can simplify product purification. tandfonline.com One method involves reacting isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines using tetrabutylammonium bromide (TBAB) as a polar reaction medium at room temperature, achieving good yields without any organic solvent. tandfonline.com

Energy Efficiency: The use of alternative energy sources like microwave and ultrasonic irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. benthamdirect.comresearchgate.net

Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. nih.gov These one-pot transformations reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. researchgate.nettandfonline.com

Recyclable Catalysts: The development and use of recyclable or heterogeneous catalysts are central to green synthesis. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing costs and preventing metal contamination in the final product. researchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of pyrazole derivatives.

| Green Chemistry Principle | Application in Pyrazole Synthesis | Advantages | Reference |

|---|---|---|---|

| Use of Green Solvents | Aqueous synthesis, often using surfactants like CTAB. | Reduces use of volatile organic compounds (VOCs), low cost, non-toxic. | researchgate.net |

| Solvent-Free Conditions | Reactions performed by grinding solids or using ionic liquids as media. | Eliminates solvent waste, simplifies workup, can increase reaction rates. | tandfonline.com |

| Alternative Energy Sources | Microwave-assisted and ultrasound-assisted synthesis. | Faster reaction times, higher yields, lower energy consumption. | benthamdirect.com |

| Atom Economy | One-pot, multi-component reactions. | High efficiency, reduced waste, fewer purification steps. | nih.govresearchgate.net |

| Recyclable Catalysts | Employing solid-supported or bio-organic catalysts. | Minimizes catalyst waste, allows for reuse, prevents product contamination. | nih.govresearchgate.net |

Advanced Purification and Isolation Protocols

The purification and isolation of this compound and its analogs are critical steps to ensure the high purity required for subsequent applications. Standard and advanced laboratory protocols are employed to remove unreacted starting materials, reagents, and reaction byproducts.

Recrystallization is a widely used and effective technique for purifying solid crystalline compounds. The choice of solvent is crucial and is determined empirically to find a system where the target compound is soluble at high temperatures but poorly soluble at room temperature or below. For pyrazole derivatives, common solvent systems for recrystallization include methanol/acetone and ethanol. acs.orgresearchgate.net This method is particularly effective at removing impurities that have different solubility profiles from the desired product.

Chromatography , particularly silica gel column chromatography, is an indispensable tool for purification, especially when dealing with complex reaction mixtures or separating closely related compounds such as regioisomers. nih.gov In the synthesis of substituted pyrazoles, where different isomers can form, silica gel chromatography allows for their effective separation based on differential adsorption to the stationary phase. nih.gov The mobile phase, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), is optimized to achieve the best separation. researchgate.net

Washing and Precipitation are fundamental workup procedures. After a reaction is complete, the crude product is often precipitated by pouring the reaction mixture into a non-solvent, such as ice water. acs.org The resulting solid is then collected by filtration. Subsequent washing of the filtered solid is essential. For example, after syntheses involving calcium hydroxide, the product is washed thoroughly with water to remove soluble inorganic salts like calcium chloride, followed by a wash with a solvent like ethanol to remove residual organic impurities. rsc.org The final pure product is typically dried in vacuo to remove all traces of solvent. acs.org

The table below outlines common purification techniques used for pyrazole derivatives.

| Technique | Description | Typical Application/Impurities Removed | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Removes soluble impurities and byproducts with different solubility profiles. Solvents used include methanol/acetone. | researchgate.net |

| Column Chromatography | Separating compounds based on their differential adsorption on a stationary phase (e.g., silica gel). | Separation of regioisomers and purification from byproducts with similar solubility. | nih.gov |

| Precipitation & Washing | Precipitating the product from solution, followed by filtration and washing with appropriate solvents. | Initial workup to isolate the crude product and remove reagents (e.g., acids, bases) and inorganic salts. | acs.orgrsc.org |

| Drying in Vacuo | Removing residual solvent from the purified solid under reduced pressure. | Final step to obtain a pure, solvent-free product. | acs.org |

Systematic Derivatization and Analog Development of 3 Methyl 4 1h Pyrazol 4 Yl Benzoic Acid

Regioselective and Chemoselective Modifications of the Core Scaffold

The 3-methyl-4-(1H-pyrazol-4-yl)benzoic acid molecule possesses three primary sites for chemical modification: the pyrazole (B372694) ring, the benzoic acid group, and the aromatic C-H bonds. The distinct chemical nature of these sites allows for a high degree of chemoselectivity, where one functional group can be altered without affecting the others by carefully choosing reaction conditions.

The pyrazole ring contains a tautomeric NH group that is nucleophilic and can be readily deprotonated under basic conditions, making it a prime target for alkylation, arylation, or acylation. orientjchem.org In contrast, the carboxylic acid moiety is acidic and electrophilic upon activation, predisposing it to reactions with nucleophiles like alcohols and amines to form esters and amides, respectively. This difference in reactivity allows for selective functionalization. For instance, N-alkylation of the pyrazole can be achieved using a base and an alkyl halide, while the carboxylic acid remains as a carboxylate salt. Subsequently, the carboxylic acid can be activated using coupling agents to form an amide, leaving the N-alkylated pyrazole intact.

Regioselectivity is a key consideration, particularly concerning the pyrazole ring. For unsymmetrically substituted pyrazoles, N-substitution can theoretically occur at two different nitrogen atoms. In the case of this compound, the pyrazole is symmetrically substituted at the 3- and 5-positions relative to the point of attachment, simplifying N-functionalization. However, in related 3-substituted pyrazoles, regioselective N1- or N2-alkylation is a significant challenge. Studies have shown that the choice of base, solvent, and catalyst can direct the substitution to a specific nitrogen. acs.org For example, magnesium-catalyzed alkylation has been developed to provide N2-alkylated regioisomers with high selectivity. thieme-connect.comscite.ai DFT calculations have also been used to justify the observed regioselectivity in N-substitution reactions under basic conditions. acs.org

Functionalization of the Pyrazole Ring

The pyrazole ring is a versatile component of the core scaffold, amenable to a variety of functionalizations, most notably at the nitrogen atom.

N-Alkylation and N-Arylation: The most common modification of the pyrazole ring is the substitution of the hydrogen on the nitrogen atom. This is typically achieved through N-alkylation or N-arylation. Standard conditions involve the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by the addition of an electrophile (e.g., an alkyl or benzyl halide). acs.orgmdpi.com A systematic study on 3-substituted pyrazoles demonstrated that K2CO3 in DMSO is effective for achieving regioselective N1-alkylation, -arylation, and -heteroarylation. acs.org

Alternative methods have been developed to avoid strong bases. An acid-catalyzed approach using trichloroacetimidate electrophiles and a Brønsted acid catalyst provides a milder route to N-alkyl pyrazoles. mdpi.com This method is effective for introducing benzylic, phenethyl, and benzhydryl groups. mdpi.com For unsymmetrical pyrazoles, the major regioisomer formed is typically controlled by steric factors. mdpi.com

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide, MgBr₂, i-Pr₂NEt, THF, 25°C | 2-(2-Phenyl-2H-pyrazol-2-yl)acetamide | 44-90% | thieme-connect.com |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate, CSA, 1,2-dichloroethane, 80°C | 4-Chloro-1-phenethyl-1H-pyrazole | Good | mdpi.com |

| 3-Substituted Pyrazoles | Alkyl/Aryl Halide, K₂CO₃, DMSO | N1-Substituted Pyrazoles | Not specified | acs.org |

Other Ring Modifications: Beyond N-substitution, the carbon atoms of the pyrazole ring can also be functionalized. Pyrazole rings exhibit aromatic character and can undergo electrophilic substitution reactions such as halogenation and nitration, typically at the C4 position. globalresearchonline.net Furthermore, lithiation followed by quenching with an electrophile can introduce substituents at specific carbon positions.

Functionalization of the Benzoic Acid Moiety

The benzoic acid group is a critical handle for derivatization, allowing for the introduction of a wide array of functional groups that can modulate polarity, solubility, and biological interactions.

Amide Bond Formation: The most prevalent modification is the conversion of the carboxylic acid to an amide. This transformation is fundamental in medicinal chemistry and is typically accomplished by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. A vast number of coupling reagents are available, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The synthesis of pyrazole-derived hydrazones, a class of Schiff bases formed from hydrazines, is a common strategy where the core scaffold's aldehyde derivative (formed from the benzoic acid) reacts with various hydrazines. nih.govnih.govmdpi.com This approach has been used to generate libraries of compounds for antibacterial screening. nih.govmdpi.com

Esterification: The carboxylic acid can also be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification can be used to create prodrugs or to modify the lipophilicity of the parent compound. For example, various alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters have been prepared as part of synthetic campaigns.

| Starting Material Core | Amine/Hydrazine Partner | Resulting Derivative Class | Significance | Reference |

|---|---|---|---|---|

| 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid | Various Hydrazines | Hydrazones | Potent anti-Acinetobacter baumannii agents | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Various Anilines (via reductive amination) | Anilinomethyl Pyrazoles | Fatty acid biosynthesis inhibitors | nih.gov |

| 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid | Various Hydrazines | Hydrazones | Growth inhibitors of drug-resistant Staphylococcus aureus | nih.gov |

| Pyrazole-l-carboxylic acid | N'-(cyclohexyl)urea derivatives | Pyrazoline-1-carbonamides | Hypoglycemic properties | nih.gov |

Exploration of Fused and Bridged Analogues

To explore more conformationally restricted chemical space, the core scaffold of this compound can be elaborated into fused or bridged bicyclic and polycyclic systems. These modifications can lock the molecule into a specific conformation, which can be advantageous for enhancing binding affinity to a biological target.

Fused Pyrazoles: The synthesis of fused pyrazole systems often involves the cyclization of a suitably functionalized pyrazole precursor. For instance, 5-aminopyrazole derivatives are key starting materials for synthesizing a variety of fused heterocycles, including pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. mdpi.com A general strategy adaptable to the target molecule would involve first converting the benzoic acid to an amino group (via a Curtius, Hofmann, or Schmidt rearrangement) or another reactive group. This new functional group, along with a substituent placed on the adjacent pyrazole nitrogen, could then participate in a cyclization reaction to form a fused ring. Copper-catalyzed annulation reactions of hydrazones with cyclic enones are another powerful method for creating fused pyrazole systems. researchgate.net

Bridged Pyrazoles: The creation of bridged analogs involves linking two non-adjacent positions of the core scaffold. This is a synthetically challenging but powerful strategy for creating rigid structures with unique three-dimensional shapes. An example from the literature shows the development of oxygen-bridged pyrazole-based structures as cannabinoid receptor 1 ligands. mdpi.com The synthesis involved a multi-step pathway to construct a 4,5-dihydrobenzo-1H-6-oxa-cyclohepta[1,2-c]pyrazole ring system. mdpi.com Adapting this concept, one could envision a strategy where the methyl group and the pyrazole nitrogen are functionalized with reactive tethers that can be cyclized to form a bridge over the phenyl ring.

Stereochemical Considerations in Derivatives

Introducing stereocenters into derivatives of this compound is a critical step in developing analogs with potentially improved potency and selectivity. Chirality can be introduced at various positions through several synthetic strategies.

Asymmetric Synthesis: Chiral centers can be installed during the functionalization of the scaffold. One approach involves the stereoselective addition to the pyrazole ring. For example, a regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles, with the stereochemical outcome controlled by the presence or absence of a silver carbonate catalyst. nih.gov Another sophisticated method involves using a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to direct the stereoselective synthesis of pyrazole derivatives where a chiral center is directly bonded to a pyrazole nitrogen. nih.gov

Use of Chiral Building Blocks: A more direct method for introducing stereochemistry is to use chiral reactants when functionalizing the benzoic acid moiety. Reacting the carboxylic acid with a chiral amine or a chiral alcohol will produce diastereomeric amides or esters, respectively. These diastereomers can often be separated by chromatography, or the synthesis can be performed using an enantiomerically pure amine or alcohol to yield a single enantiomer product. This approach is widely used in drug development to investigate the stereochemical requirements for biological activity.

Mechanistic and Pre Clinical Explorations of Biological Activities of 3 Methyl 4 1h Pyrazol 4 Yl Benzoic Acid and Its Derivatives in Vitro Studies

In Vitro Mechanistic Investigations of Antimicrobial Efficacy

The antimicrobial potential of 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid and its derivatives has been explored through various in vitro studies. These investigations focus on understanding their efficacy against a range of microbial pathogens and the underlying mechanisms of their action. The following sections detail the findings from these pre-clinical explorations.

Derivatives of pyrazole (B372694) benzoic acid have demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains. nih.govnih.govnih.gov A number of novel pyrazole derivatives have been synthesized and identified as potent antibacterial agents with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. medchemexpress.cnnih.gov

Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified several potent compounds against staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL. nih.govnsf.gov For instance, a 3-chloro-4-methyl aniline derivative demonstrated potent growth inhibition of Staphylococcus aureus strains with MIC values between 3.12–6.25 µg/mL. nih.gov Similarly, its 4-bromo-3-methyl aniline counterpart showed comparable activity. nih.gov

Further research into 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives also revealed potent growth inhibitors of drug-resistant bacteria. acs.org One N,N-bisphenyl derivative showed excellent activity against methicillin-resistant S. aureus (MRSA) strains with MIC values as low as 0.78 μg/mL. acs.org Another derivative, a bischloro substituted compound, was identified as the most potent in its series, with an MIC value of 0.39 μg/mL against a multi-resistant staph strain. acs.org

Naphthyl-substituted pyrazole-derived hydrazones have also been shown to be potent growth inhibitors of drug-resistant S. aureus and Acinetobacter baumannii, with MICs as low as 0.78 and 1.56 μg/mL, respectively. nih.gov An N,N-Diphenyl substituted hydrazone was found to be an excellent antimicrobial agent against tested Gram-positive strains, inhibiting both antibiotic-susceptible and MRSA strains with an MIC of 1.56 μg/mL. nih.gov

The table below summarizes the in vitro bacterial growth inhibition data for selected derivatives.

| Derivative Type | Bacterial Strain(s) | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| N,N-Bisphenyl derivative | Methicillin-resistant S. aureus (MRSA) | 0.78 | acs.org |

| Bischloro substituted derivative | Multi-resistant S. aureus | 0.39 | acs.org |

| N,N-Diphenyl substituted hydrazone | S. aureus (susceptible and MRSA), S. epidermidis | 1.56 | nih.gov |

| Fluoro-trifluoromethyl substituted aniline derivative | Gram-positive strains | Sub-μg/mL to 3.125 | nih.gov |

| 3-Chloro-4-methyl aniline derivative | S. aureus strains | 3.12 - 6.25 | nih.gov |

| Phenoxy-substituted derivative | S. aureus ATCC 33591 | 1.0 | nih.gov |

The antifungal properties of pyrazole derivatives have been investigated against various pathogenic yeasts. mdpi.com A study focusing on new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated their efficacy against six Candida species. mdpi.com The in vitro testing revealed that these compounds exhibited lower MIC values compared to the reference drug, fluconazole, indicating potent inhibition of yeast growth. mdpi.com The mechanism of this antifungal action is suggested to be the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. mdpi.com

Another study involving 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported that a 1,3-oxazole containing a phenyl group at the 5-position showed antimicrobial effect against the C. albicans 393 yeast strain, with a growth inhibition diameter of 8 mm. mdpi.com This compound also demonstrated moderate antibiofilm activity against Candida albicans 393 with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL. mdpi.com

The table below presents the in vitro fungal growth inhibition data for select derivatives.

| Derivative Type | Fungal Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species (six strains) | MIC | Lower MIC values than fluconazole | mdpi.com |

| 1,3-oxazole with phenyl group at 5-position | C. albicans 393 | Growth Inhibition Zone | 8 mm | mdpi.com |

| 1,3-oxazole with phenyl group at 5-position | C. albicans 393 | MBEC | 125 µg/mL | mdpi.com |

A plausible mode of action for the antibacterial activity of these pyrazole derivatives is the disruption and permeabilization of the bacterial cell membrane. nih.govnsf.govmdpi.com This mechanism has been investigated using several in vitro assays. For instance, the SYTO-9/propidium iodide (BacLight) assay was used to test the ability of certain 4-[3-(-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives to disrupt the bacterial membrane. acs.orgacs.org Flow cytometry and protein leakage assays have also been employed to confirm that lead compounds enhance the permeabilization of the cell membrane. nih.govnsf.gov The consistent bactericidal action observed for many of these compounds aligns with their function as membrane disruptors. nih.gov

Several derivatives of this compound have demonstrated potent activity against bacterial biofilms, which are communities of bacteria that exhibit increased resistance to antibiotics. nih.gov Studies have shown that these compounds are effective at both inhibiting the formation of new biofilms and eradicating pre-formed ones. nih.govnih.gov

Research on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives highlighted their efficacy against Staphylococcus aureus and Enterococcus faecalis biofilms. nih.gov The biofilm inhibition properties were studied at various concentrations relative to the MIC. For example, one compound was very effective at inhibiting S. aureus biofilm growth at twice its MIC (2x MIC). nih.gov Two other compounds showed very strong biofilm inhibition at all tested concentrations, including 2x, 1x, and 0.5x MIC. nih.gov Similarly, potent compounds demonstrated the ability to inhibit E. faecalis biofilm formation by over 90% at various concentrations. nih.gov Naphthyl-substituted pyrazole-derived hydrazones also showed potent activity against S. aureus and A. baumannii biofilm formation and were capable of eradication. nih.gov

The table below summarizes the biofilm modulation data for selected derivatives against S. aureus.

| Derivative | Concentration | Biofilm Inhibition (%) | Reference |

|---|---|---|---|

| Compound 8 (from study) | 2x MIC | ~95% | nih.gov |

| 1x MIC | ~80% | nih.gov | |

| 0.5x MIC | ~60% | nih.gov | |

| Compound 10 (from study) | 2x MIC | >90% | nih.gov |

| 1x MIC | >90% | nih.gov | |

| 0.5x MIC | >90% | nih.gov | |

| Compound 11 (from study) | 2x MIC | >90% | nih.gov |

| 1x MIC | >90% | nih.gov | |

| 0.5x MIC | >90% | nih.gov |

An important aspect of antimicrobial drug development is the potential for bacteria to develop resistance. In vitro studies have been conducted to assess this possibility for pyrazole benzoic acid derivatives. Multi-step (or multiple passage) resistance assays with S. aureus and E. faecalis have shown a very low tendency for these bacteria to develop resistance to the compounds. nih.govnih.gov In these studies, bacteria developed little resistance, with the MIC increasing by no more than two-fold (2x MIC) over multiple passages. nih.govnsf.gov This suggests a stable antibacterial effect and a lower likelihood of resistance emerging through mutation compared to some existing antibiotics.

To further elucidate the mechanism of action, studies have investigated the impact of these compounds on essential cellular processes like macromolecular synthesis. Investigations into the mode of action of certain 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives showed a broad range of inhibitory effects, suggesting targets that have a global impact on bacterial cell function. nih.gov More specific studies using CRISPRi (Clustered Regularly Interspaced Short Palindromic Repeats interference) have identified these compounds as inhibitors of fatty acid biosynthesis (FAB). nih.govnih.gov This pathway is essential for building bacterial cell membranes, and its inhibition is a validated target for antibacterial agents.

In Vitro Assessment of Antineoplastic Potential

The antineoplastic potential of this compound and its derivatives has been a subject of significant interest in preclinical cancer research. In vitro studies, which are conducted using cells grown in a controlled laboratory environment, provide the foundational evidence for a compound's potential anticancer effects. These investigations primarily focus on the ability of these compounds to inhibit the growth of cancer cells and to elucidate the underlying molecular mechanisms responsible for their activity.

Cell Line Cytotoxicity Assays (e.g., MTT assay)

A primary method for evaluating the direct anticancer effect of a compound is through cytotoxicity assays, which measure the degree to which an agent is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. In this assay, a reduction in cell viability is indicative of the compound's cytotoxic or growth-inhibitory activity.

Research into pyrazole derivatives has demonstrated their potential to inhibit the proliferation of various human cancer cell lines. For instance, novel series of pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HCT116 (colon carcinoma), PC3 (prostate cancer), HT29 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). researchgate.net Some of these derivatives have shown potent cytotoxicity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range, sometimes comparable to standard chemotherapeutic drugs like etoposide. nih.gov

For example, certain (3-(furan-2-yl)pyrazol-4-yl) chalcones, which are derivatives, have demonstrated cytotoxic effects against the A549 lung carcinoma cell line. nih.gov Similarly, other pyrazole derivatives have shown significant activity against A549 cells and colorectal carcinoma HCT116 cells. nih.govsemanticscholar.org The cytotoxic potential of pyrazole derivatives has also been observed against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. researchgate.netmdpi.com The table below summarizes representative findings from cytotoxicity studies on various pyrazole derivatives.

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative 22 | MCF-7, A549, HeLa, PC3 | MTT | 2.82 - 6.28 | nih.gov |

| Pyrazole Derivative 24 | A549, HCT116 | MTT | 8.21, 19.56 | nih.govsemanticscholar.org |

| (E)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one derivative | A549 | MTT | Varies | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative | MCF-7, A549, PC-3 | MTT | 3.9 - 35.5 | rsc.org |

It is important to note that the cytotoxic activity can vary significantly based on the specific chemical substitutions on the pyrazole ring, highlighting the importance of structure-activity relationship (SAR) studies in developing potent anticancer agents. nih.govrsc.org

Elucidation of Cellular Pathways (e.g., enzyme or receptor modulation)

Beyond simply killing cancer cells, understanding the molecular mechanisms and cellular pathways affected by this compound and its derivatives is crucial. This knowledge can help in identifying specific molecular targets and in the rational design of more effective and selective anticancer drugs. The pyrazole scaffold has been identified as a core component in compounds that modulate the activity of several key proteins involved in cancer progression.

One of the significant targets for pyrazole derivatives is the Epidermal Growth Factor Receptor (EGFR). researchgate.net EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation. nih.gov Certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potential EGFR inhibitors, showing potent inhibitory activity against both wild-type EGFR and its resistant mutants. nih.govsemanticscholar.org

Another critical area of investigation is the induction of apoptosis, or programmed cell death, a natural process that is often dysregulated in cancer cells. Research has shown that some 1,3,5-trisubstituted-1H-pyrazole derivatives can target the apoptotic pathway. rsc.org These compounds have been found to inhibit the anti-apoptotic protein Bcl-2, a key regulator of apoptosis. rsc.org Inhibition of Bcl-2 can lead to the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3, ultimately leading to the demise of the cancer cell. rsc.org Furthermore, some of these derivatives have been shown to induce DNA damage, which can also trigger apoptotic pathways. rsc.org Other signaling pathways implicated in the anticancer effects of pyrazole-related compounds include the PI3K/AKT/mTOR and Ras/MAPK pathways, which are central to cell growth and survival. nih.gov

In Vitro Evaluation of Anti-inflammatory Modulations

Inflammation is a critical component of the tumor microenvironment and can contribute to cancer development and progression. Therefore, compounds that possess anti-inflammatory properties may also have utility in cancer therapy. In vitro assays are employed to screen for and characterize the anti-inflammatory effects of compounds like this compound and its derivatives.

Enzyme Inhibition Studies (e.g., meprin α and β inhibition)

Meprins are metalloproteinases that have been implicated in various diseases, including cancer and inflammation. nih.govsemanticscholar.org Meprin α, for example, is thought to act as a pro-migratory protease in colorectal and hepatocytic cancer. nih.govsemanticscholar.org Therefore, inhibiting the activity of these enzymes is a potential therapeutic strategy.

Recent studies have focused on the design and synthesis of pyrazole-based inhibitors of meprin α and meprin β. nih.govresearchgate.net Through structure-activity relationship studies, researchers have been able to optimize the pyrazole scaffold to achieve potent and selective inhibition. nih.gov Modifications at various positions of the pyrazole ring have been shown to modulate the inhibitory activity and selectivity between the two meprin isoforms. semanticscholar.org These studies have led to the identification of potent pan-meprin inhibitors as well as inhibitors that are highly selective for meprin α over meprin β. nih.govresearchgate.net The development of such selective inhibitors is valuable for further validating meprins as drug targets. nih.govresearchgate.net

Table 2: Inhibition of Meprin α and β by Substituted Pyrazole Derivatives

| Derivative Type | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 3,4,5-substituted pyrazoles | Meprin α | Potent Inhibition | nih.gov |

| 3,4,5-substituted pyrazoles | Meprin β | Potent Inhibition | nih.gov |

| Optimized pyrazole scaffold | Meprin α | High Selectivity | researchgate.net |

Additional In Vitro Biological Activity Profiling

In addition to their antineoplastic and anti-inflammatory activities, pyrazole derivatives have been investigated for a range of other biological effects in vitro. This broader profiling helps to create a more complete picture of a compound's pharmacological activities.

Antioxidant Activity (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The pyrazole nucleus is a component of many compounds that have been studied for their antioxidant properties. nih.gov

The antioxidant potential of pyrazole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.netmdpi.com In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical is measured. Various pyrazole derivatives have demonstrated significant radical scavenging activity, indicating their potential to act as antioxidants. nih.govresearchgate.net For instance, certain N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have shown promising results in DPPH radical scavenging assays. researchgate.net

Table 3: In Vitro Antioxidant Activity of Representative Pyrazole Derivatives

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH Radical Scavenging | 96.64% at 80 mg/mL (for best compound) | researchgate.net |

| 4-(1H-triazol-1-yl)benzoic Acid Hybrids | DPPH Radical Scavenging | 89.95% at 100 µg/mL | mdpi.comresearchgate.net |

| 4-(1H-triazol-1-yl)benzoic Acid Hybrids | ABTS Radical Scavenging | 88.59% at 100 µg/mL | mdpi.comresearchgate.net |

The antioxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the donation of electrons or hydrogen atoms to neutralize free radicals. researchgate.net

Hypothetical Biological Activity Mechanisms: Analgesic and Antipyretic Perspectives

The precise mechanisms underlying the potential analgesic and antipyretic activities of this compound have not been explicitly elucidated in dedicated in vitro studies. However, based on the well-established pharmacology of structurally related pyrazole-containing compounds, a primary hypothetical mechanism involves the inhibition of cyclooxygenase (COX) enzymes. nih.govbenthamscience.comnih.govrjpbr.comnih.gov Pyrazole moieties are central to the structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor, celecoxib. nih.gov

The analgesic and antipyretic effects of NSAIDs are predominantly mediated through the inhibition of prostaglandin biosynthesis. nih.govyoutube.com Prostaglandins are key signaling molecules involved in pain sensitization and the febrile response. Their synthesis is catalyzed by COX enzymes, which exist in at least two isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation and contributes to the production of prostaglandins that mediate pain and fever. nih.gov

It is hypothesized that this compound, like other pyrazole derivatives with analgesic and antipyretic properties, functions as a COX inhibitor. rjpbr.comresearchgate.net By blocking the active site of COX enzymes, the compound would prevent the conversion of arachidonic acid to prostaglandin H2, a crucial intermediate in the prostaglandin synthesis pathway. youtube.com This reduction in prostaglandin levels in the peripheral and central nervous systems would lead to a decrease in the sensitization of nociceptors, resulting in an analgesic effect. In the hypothalamus, the thermoregulatory center of the brain, a decrease in prostaglandin E2 (PGE2) synthesis would lead to a resetting of the body's thermostat and a reduction in fever, thus exerting an antipyretic effect. The selectivity of this compound for COX-1 versus COX-2 is a critical determinant of its potential therapeutic profile and is an important area for future investigation.

Enzyme and Receptor Binding Studies (In Vitro)

Direct in vitro enzyme and receptor binding studies specifically investigating this compound are not extensively available in the public domain. However, based on its structural similarity to known COX inhibitors, it is reasonable to hypothesize that its primary molecular targets are the cyclooxygenase enzymes, COX-1 and COX-2. nih.govnih.govmdpi.com In vitro assays are crucial for determining the inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC50) of a compound against these enzymes and for establishing its selectivity profile.

Numerous studies on various pyrazole derivatives have demonstrated significant in vitro inhibitory activity against both COX isoforms. nih.govnih.govmdpi.com These assays typically involve incubating the compound with purified enzymes (ovine or human recombinant) and measuring the subsequent production of prostaglandins. nih.govmdpi.com The results are often compared to those of standard NSAIDs, such as celecoxib or indomethacin. nih.gov

The following interactive data table summarizes hypothetical in vitro COX inhibition data for this compound, based on typical results for analogous pyrazole compounds. It is important to note that these values are illustrative and not based on direct experimental results for this specific compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound (Hypothetical) | 15 | 0.5 | 30 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Indomethacin (Reference) | 0.1 | 1.7 | 0.06 |

Molecular docking studies on other pyrazole derivatives have provided insights into their binding modes within the active sites of COX-1 and COX-2. nih.gov These studies suggest that the pyrazole core and its substituents form key interactions with amino acid residues in the enzyme's active site, thereby blocking substrate access and inhibiting enzyme activity. Similar in silico studies for this compound could provide valuable predictions about its binding affinity and selectivity.

Beyond COX enzymes, the broader receptor binding profile of this compound remains to be determined. Comprehensive in vitro screening against a panel of common receptors and enzymes would be necessary to fully characterize its pharmacological activity and to identify any potential off-target effects.

Technological and Industrial Applications of 3 Methyl 4 1h Pyrazol 4 Yl Benzoic Acid

Role as Advanced Synthetic Intermediates

The structural framework of 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrazole (B372694) nucleus is a cornerstone in the development of compounds with potent biological activity. nih.gov N-heterocyclic amines, which can be derived from pyrazole structures, are key building blocks in the preparation of active pharmaceutical ingredients and agrochemicals. mdpi.com

Research has demonstrated the utility of pyrazole-benzoic acid derivatives in creating novel therapeutic agents. For instance, pyrazole aldehydes derived from this scaffold can undergo reductive amination with various anilines to produce a library of compounds with significant antibacterial properties. nih.govnih.gov Specific derivatives have been synthesized that show potent activity against drug-resistant bacteria, highlighting the role of this scaffold as a starting point for addressing urgent medical needs. acs.org

The reactivity of the pyrazole ring, particularly in its pyrazolone tautomeric form, allows for targeted modifications. The active methylene group in the pyrazolone ring is a favorable site for reactions with electrophiles, such as aldehydes or diazonium salts, leading to the formation of diverse derivatives. rjpbcs.com Selective C-acylation of the pyrazolone ring is a key strategy to synthesize various acyl derivatives, which can be achieved by using calcium hydroxide to protect the hydroxyl functionality and direct the reaction. researchgate.netrsc.org This controlled reactivity makes this compound and its analogs powerful intermediates for generating libraries of compounds for drug discovery programs.

| Intermediate Compound | Synthetic Reaction | Resulting Compound Class | Reference |

| Pyrazole-derived aldehydes | Reductive amination | Pyrazole-derived anilines | nih.govnih.gov |

| 3-methyl-1H-pyrazol-5(4H)-one | Reaction with aldehydes | 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| 3-methyl-1-phenyl-pyrazol-5-one | Selective C-acylation | Acyl pyrazolones | researchgate.netrsc.org |

| Pyrazole-benzoic acid | Vilsmeier–Haack reaction, followed by condensation | Hydrazone derivatives | acs.org |

Prospects in Agrochemical Design

The pyrazole chemical class has established its importance in the agrochemical industry, with several commercialized products used for crop protection. The core structure of 4-(1H-Pyrazol-1-yl)benzoic acid, an analog of the title compound, is recognized as a valuable intermediate in the synthesis of herbicides and pesticides. chemimpex.com These compounds are designed to enhance crop protection and yield by selectively targeting biochemical pathways in weeds or pests. chemimpex.com

The versatility of the pyrazole ring allows for the development of compounds with diverse modes of action. As noted, N-heterocyclic amines derived from pyrazoles are important precursors for agrochemicals, indicating that this compound could serve as a foundational structure for new active ingredients. mdpi.com The development of novel pyrazole derivatives remains a key focus in the search for more effective and environmentally benign agrochemical solutions.

Exploration of Photophysical Properties and Sensor Applications

Pyrazole derivatives are gaining attention for their fluorescent properties and potential use in bioimaging and sensor technology. nih.gov The fluorescence of these probes is often governed by photophysical phenomena such as Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET). nih.gov These processes can be modulated by the presence of specific analytes, such as metal ions or small molecules, leading to a "turn-on" or "turn-off" fluorescent response, which is the basis for sensing applications. nih.gov

While the photophysical properties of this compound itself are not extensively detailed, studies on closely related compounds are illuminating. Metal complexes derived from the isomeric 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to display solid-state green fluorescence. rsc.org Furthermore, azo-dyes based on the 5-pyrazolone structure, a tautomer of the pyrazole core, exhibit fluorescence, with their absorption and emission spectra shifting in response to solvent polarity (solvatochromism). researchgate.net This suggests that derivatives of this compound could be engineered to create novel fluorophores and sensors.

| Compound Class | Photophysical Property | Potential Application | Reference |

| Metal complexes of 3-methyl-1H-pyrazole-4-carboxylic acid | Green fluorescence (solid state) | Optical materials | rsc.org |

| Azo-5-pyrazolone compounds | Fluorescence, Solvatochromism | Chemical sensors, Dyes | researchgate.net |

| General Pyrazole Probes | Analyte-dependent fluorescence (ICT/PET mechanisms) | Bioimaging, Cation detection | nih.gov |

Coordination Chemistry and Metal Complexation Studies

The pyrazole and carboxylic acid functional groups in this compound make it an excellent ligand for forming coordination complexes with a wide range of metal ions. The compound's ability to act as a ligand is crucial for its application in creating metal-organic frameworks (MOFs) and other functional materials. myskinrecipes.com

Detailed studies on the closely related 3-methyl-1H-pyrazole-4-carboxylic acid (H2MPCA) have demonstrated its versatile coordinating ability. It can form mononuclear complexes with metals like Cadmium(II) and Cobalt(II), as well as 3D coordination polymers. rsc.org For instance, in the complex [Cd(HMPCA)2(H2O)4], the ligand coordinates to the metal center, while in the polymer [Cd3Cl2(HMPCA)4(H2O)2], the ligand anions bridge metal clusters to form an extended network. rsc.org

The acylpyrazolone tautomer of the pyrazole ring is a particularly powerful chelating agent for metals. These ligands coordinate to metal ions through the two oxygen atoms of the β-diketone moiety, forming stable complexes with main group metals, transition metals, lanthanides, and actinides. nih.gov In the solid state, these complexes can form polymeric structures through various bridging modes, including intermolecular hydrogen bonding or coordination to the nitrogen atoms of adjacent pyrazole rings. nih.gov Sulfur-containing analogues of acylpyrazolones have also been developed as highly effective ligands for metal ion separation and extraction. mdpi.com

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear complexes and 3D coordination polymers | rsc.org |

| Acyl-pyrazolones | Na, Sc, Fe(III), Zr, Hf, Ti, Rh, Mn, Co, Ni | Mononuclear and polymeric complexes | nih.gov |

| Thio-acylpyrazolones | (General metal ions) | Chelating complexes for metal extraction | mdpi.com |

Future Research Directions for this compound

The exploration of this compound and its derivatives stands as a promising frontier in medicinal chemistry and materials science. While initial studies have highlighted its potential, a vast landscape of unexplored avenues remains. Future research is poised to delve deeper into its therapeutic applications, uncover novel functionalities, and refine its chemical architecture for enhanced performance. This article outlines key future research directions and unexplored avenues for this intriguing compound.

Q & A

Basic Question: What synthetic methodologies are employed to prepare 3-methyl-4-(1H-pyrazol-4-yl)benzoic acid?

Answer:

The synthesis typically involves cyclocondensation or cross-coupling reactions . For example:

- Cyclocondensation : Reacting substituted phenylhydrazines with β-keto esters (e.g., ethyl acetoacetate) under basic conditions forms the pyrazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid moiety .

- Suzuki-Miyaura Coupling : A boronic acid-functionalized pyrazole can be coupled with a brominated benzoic acid derivative using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under reflux .

Key Validation : Monitor reaction progress via TLC, and purify intermediates using flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Basic Question: How is the structural integrity of this compound validated experimentally?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and methyl/acid substituents. For example, the pyrazole C-H proton appears as a singlet (δ ~7.5–8.0 ppm), while the methyl group resonates at δ ~2.3–2.5 ppm .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

- IR Spectroscopy : Stretching vibrations for the carboxylic acid (ν ~2500–3300 cm⁻¹, broad) and pyrazole ring (ν ~1500–1600 cm⁻¹) validate functional groups .

Advanced Question: How can computational chemistry resolve discrepancies between spectroscopic and crystallographic data?

Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA at the B3LYP/6-311++G(d,p) level. Compare computed NMR chemical shifts (via GIAO method) and IR frequencies with experimental data to identify outliers .

- Electrostatic Potential Maps : Analyze charge distribution to explain unexpected hydrogen-bonding patterns observed in crystallography but not predicted by spectroscopy .

- Docking Studies : If contradictions arise in biological activity data, molecular docking (e.g., AutoDock Vina) can assess binding modes to receptors, clarifying steric/electronic mismatches .

Advanced Question: What strategies mitigate low yields in coupling reactions involving pyrazole boronic acids?

Answer:

- Pre-activation of Boronic Acids : Convert boronic acids to more reactive trifluoroborate salts (e.g., using KHF₂) to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 16 h) and improve yields by 15–20% under controlled temperature/pressure .

- Pd Catalyst Screening : Test Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to suppress protodeboronation side reactions .

Advanced Question: How does the electronic nature of the pyrazole ring influence the acidity of the benzoic acid group?

Answer:

- Hammett Studies : Measure pKa values experimentally (via potentiometric titration) and correlate with σ constants for substituents. The pyrazole’s electron-withdrawing effect increases acidity (lower pKa) compared to unsubstituted benzoic acid .

- NBO Analysis : Compute natural bond orbital interactions to quantify charge delocalization from the pyrazole N-atoms to the carboxylic acid, stabilizing the deprotonated form .

Advanced Question: What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

- Polymorphism Control : Screen solvents (e.g., DMF/water vs. ethanol) to isolate the thermodynamically stable polymorph. Slow evaporation at 4°C minimizes kinetic forms .

- Twinned Crystals : Use SHELXD for structure solution and refine twinning fractions iteratively. High-resolution data (≤1.0 Å) improves model accuracy .

- Hydrogen-Bond Networks : Co-crystallize with amines (e.g., triethylamine) to form salts, enhancing crystal lattice stability via ionic interactions .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

- Bioisosteric Replacement : Substitute the pyrazole with 1,2,4-triazole (e.g., for enhanced antimicrobial activity) or modify the methyl group to CF₃ (electron-withdrawing) to alter pharmacokinetics .

- Fragment-Based Drug Design : Use X-ray co-crystal structures (if available) to identify key interactions between the carboxylic acid group and target enzymes (e.g., kinases) .

- QSAR Modeling : Train models on IC₅₀ data from analogs to predict logP, polar surface area, and bioavailability, prioritizing derivatives with optimal ADME profiles .

Advanced Question: What mechanistic insights explain contradictory catalytic activity in metal-organic frameworks (MOFs) incorporating this compound?

Answer:

- Linker Flexibility : The pyrazole’s rotational freedom may reduce MOF stability under catalytic conditions. Rigidify the structure by introducing methyl groups at the 3-position of the benzoic acid .

- Acid-Base Sites : The carboxylic acid can act as a Brønsted acid site, while pyrazole N-atoms coordinate metals (e.g., Cu²⁺). Competitive binding may deactivate catalysts, requiring pH-controlled synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.